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molecular formula C11H10N2O4 B8783152 Ethyl 4-Cyano-2-nitrophenylacetate

Ethyl 4-Cyano-2-nitrophenylacetate

Cat. No. B8783152
M. Wt: 234.21 g/mol
InChI Key: VHFIWFMQBUXSFO-UHFFFAOYSA-N
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Patent
US06265411B1

Procedure details

Lithium chloride (10.7 g, 255 mmol) and water (2.3 g, 127 mmol) were added to a solution of diethyl (4-cyano-2-nitrophenyl)malonate (39 g, 127 mmol) in DMSO (700 ml) under argon and the solution was heated at 100° C. for 4 hours. The reaction mixture was allowed to cool and then poured slowly into stirred ice water (1000 ml). The resulting pale yellow precipitate was colllected by filtration, washed with water (100 ml×4) and dried under vacuum to give ethyl (4-cyano-2-nitrophenyl)acetate (27.1 g, 91%).
Quantity
10.7 g
Type
reactant
Reaction Step One
Name
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
diethyl (4-cyano-2-nitrophenyl)malonate
Quantity
39 g
Type
reactant
Reaction Step One
Name
Quantity
700 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
1000 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl-].[Li+].O.[C:4]([C:6]1[CH:11]=[CH:10][C:9]([CH:12](C(OCC)=O)[C:13]([O:15][CH2:16][CH3:17])=[O:14])=[C:8]([N+:23]([O-:25])=[O:24])[CH:7]=1)#[N:5]>CS(C)=O>[C:4]([C:6]1[CH:11]=[CH:10][C:9]([CH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14])=[C:8]([N+:23]([O-:25])=[O:24])[CH:7]=1)#[N:5] |f:0.1|

Inputs

Step One
Name
Quantity
10.7 g
Type
reactant
Smiles
[Cl-].[Li+]
Name
Quantity
2.3 g
Type
reactant
Smiles
O
Name
diethyl (4-cyano-2-nitrophenyl)malonate
Quantity
39 g
Type
reactant
Smiles
C(#N)C1=CC(=C(C=C1)C(C(=O)OCC)C(=O)OCC)[N+](=O)[O-]
Name
Quantity
700 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
ice water
Quantity
1000 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
ADDITION
Type
ADDITION
Details
poured slowly
FILTRATION
Type
FILTRATION
Details
The resulting pale yellow precipitate was colllected by filtration
WASH
Type
WASH
Details
washed with water (100 ml×4)
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC(=C(C=C1)CC(=O)OCC)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 27.1 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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